molecular formula C19H20ClN B068744 (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride CAS No. 163831-66-1

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Cat. No. B068744
M. Wt: 297.8 g/mol
InChI Key: KCLJDAVYFCDIDY-RSAXXLAASA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride often involves reactions of naphthalene derivatives. For example, N,N'-dialkylated naphthalene diimides (NDIs), which share a structural resemblance, are synthesized through the reaction of naphthalenetetracarboxylic dianhydride with alkylamines. This method highlights the versatility of naphthalene derivatives in creating materials with promising electronic properties (Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride and related compounds is critical for their physical and chemical properties. Naphthalene derivatives like NDIs exhibit specific trends in spectroscopic and thermal properties, solubility, and crystal morphology, influenced by the length of alkyl substituents. Systematic studies have revealed an odd-even parity effect related to the packing of molecules, affecting the π-π stacking distance and, consequently, the electronic properties of the material (Chlebosz et al., 2023).

Chemical Reactions and Properties

Compounds based on naphthalene and similar heterocyclic structures can form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings. This chelating ability makes them effective as anticorrosive materials in various conditions. Such compounds typically act as mixed-type inhibitors, retarding both anodic and cathodic reactions in corrosion processes (Verma et al., 2021).

Physical Properties Analysis

The physical properties of naphthalene derivatives, including (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride, are closely tied to their molecular structure. Variations in substituents can significantly affect their solubility, melting points, and thermal stability. The systematic variation of alkyl chain length on naphthalene derivatives has shown specific trends in these properties, with medium-length chains offering optimal solubility and thermal properties (Chlebosz et al., 2023).

Scientific Research Applications

  • Photocatalytic Decomposition : It has been studied for its role in the photocatalytic decomposition of chlorobenzenes, providing insights into the photophysical behavior of related compounds (Chesta et al., 1994).

  • NMR Spectroscopy : Its application in 31P NMR spectroscopy for determining the enantiomeric composition of 1-hydroxyalkylphosphonates has been explored, highlighting its utility in analyzing chiral molecules (Głowacki et al., 1993).

  • Optical Purity Evaluation : The compound has been used in FAB mass spectrometry to determine the optical purity (enantiomeric excess) of organic amine salts, which is crucial in various chemical syntheses (Shizuma et al., 2000).

  • Synthesis of Chiral Catalysts : It has been utilized in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, demonstrating its role in catalyst synthesis (Facchetti et al., 2016).

  • Synthesis of Calcimimetic Drug Intermediates : Its role in the synthesis of (R)-(+)-1-(1-naphthyl)ethylamine, a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride, has been studied. This includes work on ω-transaminase engineering for improved catalytic efficiency (Cao et al., 2020).

  • Spasmolytic Agents Synthesis : It has been used in synthesizing spasmolytic agents, demonstrating its pharmaceutical significance (Kanao et al., 1982).

  • Catalytic Applications in Organic Synthesis : The compound has been involved in the synthesis and reactivity studies of hydrido CNC pincer cobalt(III) complexes, which are used in the hydrosilylation of aldehydes and ketones (Zhou et al., 2015).

Safety And Hazards

“(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride” is considered hazardous. It is toxic if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and using the compound only in a well-ventilated area .

properties

IUPAC Name

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLJDAVYFCDIDY-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

CAS RN

163831-66-1
Record name 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163831-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Sandberg, KE Markides, E Heldin - Journal of Chromatography A, 1998 - Elsevier
Lasalocid, which has high affinity for porous graphitic carbon (PGC), has been dynamically adsorbed onto PGC and used in capillary liquid chromatography. Several enantiomers of …
Number of citations: 11 www.sciencedirect.com
L Yuan - 2008 - library-archives.canada.ca
This thesis deals with the effects of host-guest complexation, based on cucurbit [n] uril (CB [n], n= 6, 7 and 8) host molecule, on the chemical, electrochemical and spectroscopic …
Number of citations: 2 library-archives.canada.ca

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